N-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide
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Overview
Description
N-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a complex organic compound featuring a pyridazine ring, a thiophene ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyridazine Ring: Starting with a suitable dicarbonyl compound, the pyridazine ring is formed through a cyclization reaction.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.
Functional Group Modifications: Various functional groups, including the dimethylphenylamino and oxoethylthio groups, are introduced through nucleophilic substitution and other organic transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings and other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups like halides or amines.
Scientific Research Applications
N-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features.
Material Science: Its electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential effects and mechanisms of action.
Mechanism of Action
The mechanism by which N-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide
- N-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide
Uniqueness
N-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is unique due to the combination of its pyridazine and thiophene rings, along with the specific functional groups attached. This unique structure imparts distinct electronic and chemical properties, making it valuable for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
N-[6-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S2/c1-12-5-3-6-14(13(12)2)20-17(24)11-27-18-9-8-16(22-23-18)21-19(25)15-7-4-10-26-15/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDULXBSZTDNDJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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